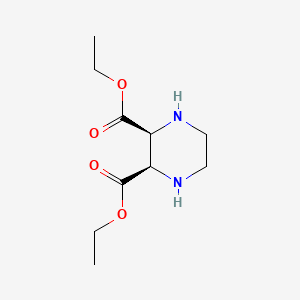

(2S,3R)-diethyl piperazine-2,3-dicarboxylate

Description

Properties

IUPAC Name |

diethyl (2S,3R)-piperazine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSKDRGNWNBSR-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](NCCN1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-diethyl piperazine-2,3-dicarboxylate typically involves the cyclization of appropriate diamine precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often relies on catalytic processes. These processes can be intermolecular or intramolecular cyclizations using various starting materials such as ethylenediamine, monoethanolamine, and diethylenetriamine . The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in (2S,3R)-diethyl piperazine-2,3-dicarboxylate undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid derivatives. This reaction is critical for generating intermediates in drug synthesis.

Hydrolysis is often the first step in functionalizing the compound for further reactions, such as forming coordination complexes or bioactive derivatives.

Acylation Reactions

The secondary amines in the piperazine ring react with acyl chlorides or anhydrides to form N-acylated derivatives. This modification enhances biological activity or modifies solubility.

| Acylating Agent | Reaction Conditions | Products |

|---|---|---|

| Benzoyl chloride | Schotten-Baumann conditions | N1-Benzoyl-(2S,3R)-piperazine-2,3-dicarboxylate |

| Acetic anhydride | Reflux in dichloromethane | N1-Acetyl-(2S,3R)-piperazine-2,3-dicarboxylate |

Key Findings :

-

Acylation occurs preferentially at the N1 position due to steric effects from the ester groups .

-

Products retain chirality, confirmed by X-ray crystallography .

Coordination Chemistry

The compound acts as a ligand in metal coordination complexes, leveraging its ester oxygens and amine nitrogens for binding.

Mechanistic Insight :

-

The ester oxygens participate in weak coordination, while the amines form stronger bonds with metal centers .

-

Complexes exhibit varied geometries (e.g., octahedral for Cu(II), tetrahedral for Zn(II)) .

Alkylation Reactions

The secondary amines react with alkyl halides to form N-alkylated derivatives, altering pharmacokinetic properties.

| Alkylating Agent | Conditions | Products | Yield |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | N1-Methyl-(2S,3R)-piperazine-2,3-dicarboxylate | 75% |

| Ethyl bromoacetate | Acetonitrile, reflux | N1-(Ethoxycarbonylmethyl) derivative | 62% |

Challenges :

Ring-Opening Reactions

The piperazine ring undergoes selective cleavage under strong acidic or oxidative conditions.

| Reagents | Products | Applications |

|---|---|---|

| H₂O₂, Fe(II) catalyst | Ethylene diamine derivatives | Precursors for polymer synthesis |

| Conc. H₂SO₄, heat | Fragmented dicarboxylate fragments | Degradation studies |

Notable Observation :

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Selectivity | Dominant Factors |

|---|---|---|---|

| Hydrolysis | Fast | Ester > Amide | pH, temperature |

| Acylation | Moderate | N1 > N4 | Steric hindrance |

| Alkylation | Slow | N1 only | Solvent polarity |

Scientific Research Applications

NMDA Receptor Antagonism

One of the most notable applications of (2S,3R)-diethyl piperazine-2,3-dicarboxylate derivatives is their role as antagonists of N-methyl-D-aspartate (NMDA) receptors. Research has demonstrated that certain derivatives exhibit improved affinity for specific NMDA receptor subunits (GluN2C and GluN2D) compared to others (GluN2A and GluN2B) . This selectivity is crucial given the involvement of NMDA receptors in various neurological disorders such as epilepsy, Alzheimer’s disease, and chronic pain.

Table 1: Affinity of this compound Derivatives for NMDA Receptor Subunits

| Compound | Affinity for GluN2A | Affinity for GluN2C | Affinity for GluN2D |

|---|---|---|---|

| 18i | Low | High | High |

| 18j | Moderate | Moderate | Low |

Antioxidant Activity

Recent studies have explored the potential of this compound derivatives as antioxidants. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels . The mechanism involves stabilizing mitochondrial membrane potential and promoting cell survival through pathways such as IL-6/Nrf2.

Table 2: Antioxidant Activity of Piperazine Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 9r | 20 | ROS reduction |

| 9s | 30 | Mitochondrial stabilization |

Inhibition of Mycobacterial Growth

This compound has been investigated for its activity against Mycobacterium tuberculosis. Certain derivatives exhibit promising inhibitory effects on Mur enzymes critical for bacterial cell wall synthesis . This makes them potential candidates for developing new anti-tuberculosis therapies.

Case Study: MurB Inhibition

A study identified a derivative of this compound that effectively inhibited MurB with an IC50 value significantly lower than that of standard treatments . This highlights the compound's potential in addressing drug-resistant strains of tuberculosis.

Asymmetric Synthesis

Chiral piperazines, including this compound, have been utilized as efficient catalysts in asymmetric Michael addition reactions. These reactions are essential in synthesizing complex organic molecules with high enantioselectivity . The ability to facilitate such reactions underscores the compound's versatility beyond pharmacological applications.

Table 3: Performance of Chiral Piperazines in Asymmetric Catalysis

| Catalyst | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (%) |

|---|---|---|---|

| This compound | 86 | 94:6 | 80 |

Mechanism of Action

The mechanism of action of (2S,3R)-diethyl piperazine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the piperazine ring.

Comparison with Similar Compounds

Similar Compounds

Piperazine: The simplest member of the piperazine family, used in various pharmaceutical applications.

2,3-Diketopiperazine: Known for its biological activity and potential as an anti-Chagasic agent.

N-substituted piperazines: These compounds have diverse pharmacological properties, including antidepressant and antipsychotic activities.

Uniqueness

(2S,3R)-diethyl piperazine-2,3-dicarboxylate is unique due to its chiral nature and the presence of two ester groups. This structural feature allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

(2S,3R)-diethyl piperazine-2,3-dicarboxylate is an organic compound with significant biological activities, particularly in the realm of medicinal chemistry. Its structure, characterized by a piperazine ring with two esterified carboxylate groups, allows it to interact with various biological targets, particularly neurotransmitter receptors. This article delves into its biological activity, synthesizing findings from diverse studies and highlighting key research results.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₈N₂O₄. The compound features a six-membered heterocyclic piperazine backbone with two ethyl ester groups attached to the carboxylate functionalities at positions 2 and 3. This unique configuration enhances its solubility and reactivity in various solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

NMDA Receptor Antagonism

One of the most notable biological activities of this compound is its role as an antagonist for the N-methyl-D-aspartate (NMDA) receptor. Research indicates that derivatives of this compound can selectively inhibit different NMDA receptor subtypes, which are crucial in mediating excitatory neurotransmission in the central nervous system.

- Selectivity and Potency : Studies have shown that certain derivatives display enhanced selectivity for specific NMDA receptor subunits (GluN2A-D). For instance, modifications in the piperazine structure have resulted in compounds with up to 94-fold increased affinity for NR2C receptors compared to others .

Interaction with Other Receptors

In addition to NMDA receptors, this compound has been investigated for its interactions with other neurotransmitter systems:

- Histamine Receptors : Some derivatives have been identified as high-affinity ligands for histamine H3 receptors, indicating potential applications in treating conditions like allergies or gastric acid disorders .

- Serotonin Reuptake Inhibition : The compound has also shown promise as a serotonin reuptake inhibitor, suggesting its utility in managing mood disorders .

Synthesis and Evaluation

Several studies have focused on synthesizing various derivatives of this compound and evaluating their biological activities:

-

Structural Modifications : Research has demonstrated that substituting different aromatic groups can significantly affect the pharmacological profile of these compounds. For example, replacing a biphenyl group with a phenanthrene moiety was found to enhance NMDA receptor antagonism substantially .

Compound NMDA Receptor Affinity Selectivity PBPD Moderate NR2A > NR2B PPDA High NR2C > NR2D - Electrophysiological Studies : Electrophysiological assays conducted on recombinant NMDA receptor subtypes expressed in Xenopus oocytes have confirmed the antagonistic properties of synthesized derivatives. These studies are crucial for understanding how structural variations impact receptor binding and activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high stereochemical purity of (2S,3R)-diethyl piperazine-2,3-dicarboxylate?

- Methodology : The compound’s stereochemistry is critical for its bioactivity. Key steps involve:

- Chiral resolution : Use of optically active amines (e.g., (R)-(+)-1-phenylethylamine) to resolve racemic mixtures via diastereomeric salt formation, followed by crystallization .

- Esterification : Reaction of piperazine-2,3-dicarboxylic acid with ethanol in acidic conditions (e.g., HCl catalysis) to form diethyl esters.

- Quality control : Confirm stereochemistry via optical rotation ([α]D measurements) and chiral HPLC .

Q. How can structural characterization of this compound be validated?

- Techniques :

- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., monoclinic P21/c space group parameters: a = 11.5271 Å, b = 13.4599 Å) .

- NMR spectroscopy : Key signals include ester carbonyls (δ ~165–170 ppm in ¹³C NMR) and piperazine protons (δ ~3.5–4.5 ppm in ¹H NMR) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 377 [M - H]⁻ for derivatives) .

Advanced Research Questions

Q. How do structural modifications of this compound influence NMDA receptor subunit selectivity?

- Experimental design :

- Recombinant receptor assays : Test derivatives at NR2A-D subunits expressed in Xenopus oocytes.

- Key findings :

- Phenanthrene-2-carbonyl derivatives (e.g., PPDA) show preferential NR2D/NR2C antagonism (IC₅₀ = 0.1–1 µM) vs. NR2A (IC₅₀ > 10 µM) .

- Bromination at the phenanthrene 9-position (UBP145) enhances NR2D selectivity by 7–10 fold .

- Method : Schild analysis confirms competitive antagonism at glutamate binding sites .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy of NMDA antagonists like this compound derivatives?

- Approaches :

- Hippocampal slice electrophysiology : Measure synaptic vs. extrasynaptic NMDA currents (e.g., UBP141 inhibits slow-decaying NMDA responses in CA3-CA1 synapses at 5 µM) .

- Pharmacokinetic profiling : Assess blood-brain barrier penetration and metabolic stability via LC-MS/MS.

- In vivo models : Test cognitive effects in rodents with NMDA receptor dysregulation (e.g., MK-801-induced schizophrenia models) .

Q. How can computational methods predict the binding mode of this compound derivatives to NMDA receptors?

- Protocol :

- Molecular docking : Use crystal structures of NR2B ligand-binding domains (PDB: 4TLM) to identify key interactions (e.g., hydrogen bonding with Arg499).

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Data Interpretation and Optimization

Q. What analytical methods distinguish between diastereomers or regioisomers of piperazine-2,3-dicarboxylate derivatives?

- Tools :

- NMR NOESY : Detect spatial proximity of protons (e.g., piperazine H2/H3 in 2S,3R vs. 2R,3S configurations) .

- X-ray crystallography : Compare unit cell parameters (e.g., β = 93.342° for rac-(1R*,2S*,3S*) diastereomers) .

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/IPA mobile phases .

Q. How do solvent and reaction conditions impact the stereochemical outcome of piperazine-2,3-dicarboxylate synthesis?

- Case study :

- Solvent polarity : Dioxane/water mixtures favor ester hydrolysis but may racemize chiral centers at high temperatures .

- Temperature control : Reactions at 0°C minimize epimerization during NaOH-mediated saponification .

- Catalyst selection : Pd/C under H₂ catalyzes deprotection without altering stereochemistry .

Tables of Key Data

Table 1 : NMDA Receptor Subunit Selectivity of Selected Derivatives

| Compound | NR2A IC₅₀ (µM) | NR2B IC₅₀ (µM) | NR2C IC₅₀ (µM) | NR2D IC₅₀ (µM) |

|---|---|---|---|---|

| PPDA | >10 | 1.2 | 0.8 | 0.5 |

| UBP141 | >50 | 7.5 | 5.2 | 0.7 |

| UBP145 | >50 | 6.8 | 4.9 | 0.6 |

Table 2 : Crystallographic Data for rac-(1R*,2S*,3S*) Diastereomer

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 11.5271 (10) |

| b (Å) | 13.4599 (12) |

| c (Å) | 14.4479 (13) |

| β (°) | 93.342 (2) |

| V (ų) | 2237.8 (3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.